APA-H-MPO
Description
Properties
CAS No. |
1610362-93-0 |
|---|---|
Molecular Formula |
C9H16ClN3O2 |
Molecular Weight |
233.69 |
IUPAC Name |
2-(3-Aminopropylamino)-5-(hydroxymethyl)pyridine 1-oxide hydrochloride |
InChI |
InChI=1S/C9H15N3O2.ClH/c10-4-1-5-11-9-3-2-8(7-13)6-12(9)14;/h2-3,6,11,13H,1,4-5,7,10H2;1H |
InChI Key |
UVXQESDWLUBIII-UHFFFAOYSA-N |
SMILES |
OCC1=CC=C(NCCCN)[N+]([O-])=C1.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
APA-H-MPO; APA H MPO; APAHMPO; |
Origin of Product |
United States |
Molecular Mechanisms and Biochemical Modalities of Apa H Mpo Action
Elucidation of Target Interaction Specificity for APA-H-MPO
The specificity of this compound for its target is a cornerstone of its function, defined by its precise binding characteristics with the PCAF bromodomain and its ability to interfere with subsequent molecular recognitions.
Binding Kinetics and Thermodynamics with PCAF Bromodomain
The interaction between a small molecule inhibitor and its protein target can be quantitatively described by its binding kinetics (the rates of association and dissociation) and thermodynamics (the energetic drivers of binding). Techniques such as Isothermal Titration Calorimetry (ITC) and fluorescence anisotropy are commonly employed to measure these parameters, providing values for the dissociation constant (Kd), enthalpy change (ΔH), and entropy change (TΔS). nih.gov
For potent bromodomain inhibitors, a strong binding affinity, reflected by a low dissociation constant (Kd) often in the nanomolar range, is a key characteristic. nih.gov While specific thermodynamic and kinetic values for the this compound and PCAF bromodomain interaction are not detailed in the provided search results, the development of similar potent PCAF inhibitors has demonstrated Kd values as low as 280 nM. nih.gov The binding is an induced-fit process, where the interaction is driven by specific contacts within the acetyl-lysine binding pocket of the bromodomain. nih.govmdpi.com
Table 1: Representative Biophysical Data for PCAF Bromodomain Inhibitors This table presents example data for illustrative purposes based on similar compounds, as specific values for this compound were not available in the search results.
| Compound Type | Technique | Dissociation Constant (Kd) |
|---|---|---|
| Triazolophthalazine-based PCAF Inhibitor | ITC | 280 ± 29 nM |
Data sourced from studies on potent bromodomain inhibitors. nih.govnih.gov
Inhibition of Tat-AcK50 Interaction with PCAF Bromodomain
This compound is recognized as an effective inhibitor of the binding interaction between the PCAF bromodomain and the acetylated Tat protein (Tat-AcK50). medchemexpress.commedchemexpress.euchemicalbook.commedchemexpress.com This inhibition is critical as the Tat protein is essential for HIV replication, and its function is modulated by its acetylation state. The PCAF bromodomain recognizes and binds to the acetylated lysine (B10760008) 50 (AcK50) on Tat, an interaction that this compound disrupts. mdpi.com
The inhibitory capacity is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the binding activity by 50%. This is often determined using biochemical assays like AlphaScreen or fluorescence polarization. medchemexpress.commdpi.com By occupying the acetyl-lysine binding pocket on the PCAF bromodomain, this compound prevents the recruitment of Tat-AcK50, thereby hindering processes that rely on this interaction. medchemexpress.commedkoo.comhodoodo.comtargetmol.com
Enzymatic and Cellular Activity Profiling of this compound
The profile of this compound extends from its direct biochemical effects to its activity within cellular environments, highlighting its dose-dependency, selectivity, and impact on downstream cellular processes.
Dose-Response Relationships in Biochemical Assays
The efficacy of an inhibitor is characterized by its dose-response relationship, which illustrates the magnitude of its effect at various concentrations. For this compound, this would be determined through biochemical assays measuring its inhibition of the PCAF/Tat-AcK50 interaction. mdpi.com Such assays typically reveal a sigmoidal curve from which the IC50 value is derived.
While specific IC50 values for this compound are not available in the provided results, similar potent inhibitors for other bromodomains, such as BRD4, have demonstrated IC50 values in the low micromolar to nanomolar range (e.g., 0.60 µM to 4.66 µM in AlphaScreen assays). mdpi.com The potency of MPO inhibitors can vary significantly, with some compounds showing IC50 values around 26-45 µM in peroxidation assays. nih.gov
Table 2: Example Dose-Response Data for Bromodomain and MPO Inhibitors This table provides context on typical inhibitory concentrations for related compounds.
| Inhibitor Class | Assay Type | Target | IC50 Value (µM) |
|---|---|---|---|
| Novel BRD4 Binders | AlphaScreen | BRD4 | 0.60 - 4.66 |
Data sourced from studies on BRD4 and MPO inhibitors. mdpi.comnih.gov
Selectivity Assessment against Other Bromodomains
A crucial aspect of a chemical probe's utility is its selectivity for the intended target over other related proteins. The human genome contains 61 unique bromodomains, making selectivity a significant challenge. nih.gov High selectivity ensures that the observed biological effects are due to the inhibition of the target (PCAF) and not off-target interactions with other bromodomains like BRD4, CREBBP, or members of the BRPF family. nih.govtandfonline.com
Selectivity is often assessed by screening the compound against a panel of different bromodomains and comparing the inhibitory activity. A highly selective compound will show potent inhibition of the target with significantly weaker or no activity against others. For example, some inhibitors have been developed with over 100-fold selectivity for their target bromodomain versus others. nih.gov While a detailed selectivity panel for this compound is not provided, its designation as a PCAF bromodomain/Tat-AcK50 interaction inhibitor suggests a focused activity profile. medchemexpress.com
Modulation of Protein Acetylation and Gene Expression in Cellular Systems
The direct inhibition of the PCAF bromodomain by this compound within a cell is expected to alter the landscape of protein acetylation and downstream gene expression. creative-proteomics.comwikipedia.org PCAF is a histone acetyltransferase (HAT), and by interfering with its bromodomain's function—which can be crucial for its recruitment to chromatin—inhibitors can affect the acetylation levels of histone and non-histone proteins. tandfonline.comfrontiersin.org
Changes in histone acetylation directly impact chromatin structure and the accessibility of DNA to the transcriptional machinery, leading to altered gene expression. frontiersin.orgnih.gov For instance, disrupting the PCAF-Tat interaction could specifically modulate the expression of HIV-1 genes. Furthermore, inhibiting PCAF's ability to "read" acetylation marks could prevent the recruitment of other regulatory proteins, affecting the expression of various cellular genes involved in processes like cell cycle control and inflammation. creative-proteomics.com Studies with other bromodomain inhibitors have confirmed their ability to downregulate the expression of key oncogenes like c-MYC by preventing bromodomain-containing proteins from binding to acetylated histones at gene promoters. tandfonline.com
Mechanistic Linkages to Viral Replication Control
The human immunodeficiency virus type-1 (HIV-1) establishes a persistent infection by integrating its genetic material into the host cell's genome. The expression of viral genes from this integrated provirus is a highly regulated process that depends on a complex interplay between viral proteins and host cellular machinery. nih.gov A key viral protein in this process is the trans-activator of transcription (Tat), which is essential for robust viral gene expression and replication. mdpi.com The compound this compound has been identified as a targeted inhibitor of specific molecular interactions that are critical for the function of the Tat protein, thereby providing a clear mechanistic linkage to the control of HIV-1 replication. medchemexpress.com
Impact on HIV-1 Transcriptional Regulation
The transcription of the integrated HIV-1 provirus is controlled by the promoter region located in the 5' Long Terminal Repeat (LTR). nih.gov In the absence of the viral Tat protein, transcription initiated by the host's RNA polymerase II is often inefficient and results in short, non-functional transcripts. nih.gov The Tat protein dramatically enhances the rate of transcriptional elongation, a process critical for the synthesis of full-length viral RNAs and, consequently, the production of new virions. nih.govmdpi.com
Tat achieves this by binding to an RNA stem-loop structure known as the Trans-activation Response (TAR) element, which is present at the 5' end of all nascent viral transcripts. nih.gov Subsequently, Tat recruits various host cell proteins, known as host factors, to the LTR promoter to create a cellular environment conducive to efficient transcription. One such critical host factor is the P300/CBP-associated factor (PCAF), a protein with histone acetyltransferase (HAT) activity. The recruitment of PCAF by Tat is a pivotal step in viral transcription.
This compound functions as a specific inhibitor of the interaction between the HIV-1 Tat protein and the host factor PCAF. medchemexpress.com Research indicates that this compound effectively inhibits the binding of the PCAF bromodomain to an acetylated form of the Tat protein (specifically at lysine 50, known as Tat-AcK50). medchemexpress.com By disrupting this interaction, this compound prevents the recruitment of PCAF to the HIV-1 promoter. This blockade disrupts the subsequent acetylation of histones and other factors, a process that normally facilitates the elongation of viral transcripts. The direct consequence is the suppression of Tat-mediated trans-activation, leading to a significant reduction in HIV-1 gene expression and viral replication. medchemexpress.com
The table below summarizes the key molecular components involved in HIV-1 transcription that are affected by this compound.
| Component | Type | Role in HIV-1 Transcription | Effect of this compound |
| HIV-1 LTR | Viral DNA Element | Promoter/enhancer region that initiates viral gene transcription. nih.gov | Indirectly suppressed as trans-activation is inhibited. |
| Tat | Viral Protein | Master trans-activator; recruits host factors to the LTR to enhance transcriptional elongation. nih.govmdpi.com | Function is inhibited due to blockade of interaction with PCAF. medchemexpress.com |
| PCAF | Host Factor | Histone acetyltransferase (HAT); its recruitment by Tat promotes a transcriptionally active chromatin state. | Binding to Tat is blocked, preventing its recruitment to the viral promoter. medchemexpress.com |
| RNA Polymerase II | Host Enzyme | Transcribes the viral DNA into RNA. nih.gov | Processivity is reduced due to the absence of Tat-mediated enhancement. |
Analysis of Viral Protein-Host Factor Interactions
The replication cycle of a virus is fundamentally dependent on its ability to co-opt the host cell's molecular machinery through specific protein-protein interactions. frontiersin.orgnih.gov The interaction between the HIV-1 Tat protein and the host factor PCAF is a prime example of such a dependency, making it an attractive target for antiviral therapeutic strategies. medchemexpress.com this compound is a compound developed to specifically disrupt this critical virus-host interaction. medchemexpress.com
The interaction is highly specific: the bromodomain of the host PCAF protein recognizes and binds to the Tat protein only when it is acetylated at a particular residue, lysine 50 (AcK50). medchemexpress.com This post-translational modification of the viral protein acts as a molecular switch, enabling its interaction with PCAF and subsequent recruitment to the viral promoter.
This compound hydrochloride has been identified as a potent inhibitor of this PCAF bromodomain/Tat-AcK50 interaction. medchemexpress.commedchemexpress.com By targeting the host protein PCAF, this compound represents a strategy aimed at blocking HIV replication by interfering with a cellular factor that the virus requires for its life cycle. medchemexpress.com This approach of targeting host-virus interactions can be advantageous, as it may present a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly. frontiersin.org
The table below details the specific protein-protein interaction targeted by this compound.
| Interacting Protein 1 (Viral) | Interacting Protein 2 (Host) | Specific Domains/Modifications Involved | Inhibitor | Mechanism of Inhibition |
| HIV-1 Tat | PCAF | Acetylated Lysine 50 (AcK50) on Tat protein; Bromodomain on PCAF protein. medchemexpress.com | This compound | Competitively inhibits the binding of the PCAF bromodomain to the acetylated Tat protein. medchemexpress.com |
Synthetic Chemistry and Structural Diversification of Apa H Mpo
Comprehensive Synthetic Routes for APA-H-MPO Analogues
The generation of this compound analogues relies on robust and adaptable synthetic pathways that allow for the introduction of various functional groups and structural motifs.
A primary strategy for synthesizing this compound analogues, specifically (E)-2-hydroxy-α-aminocinnamic acids, involves a multi-step sequence starting from substituted 3-acetamidocoumarins. nih.gov The key chemical transformation in this route is the acid-catalyzed hydrolysis of the coumarin (B35378) lactone and the acetamido group. nih.gov
The general synthetic procedure begins with the dissolution of a substituted N-(2-oxo-2H-chromen-3-yl)acetamide (3-acetamidocoumarin) in an aqueous solution of sulfuric acid. nih.gov This mixture is then subjected to microwave irradiation, which facilitates the ring-opening of the coumarin system and hydrolysis of the amide linkage to yield the target (E)-2-hydroxy-α-aminocinnamic acid as a zwitterion. The reaction is subsequently neutralized, and the solid product is isolated via filtration. nih.gov This approach represents an effective pathway from readily available starting materials to the desired complex product. nih.govyoutube.com More advanced multi-step syntheses can be envisioned using flow chemistry, where individual reactions are linked into a continuous sequence, potentially reducing waste and purification steps by telescoping reactions. nih.govsyrris.jp
The efficiency of the synthesis of this compound analogues is highly dependent on the reaction conditions, which must be optimized for each specific derivative. nih.gov Key parameters that influence the reaction outcome include the concentration of the acid catalyst, temperature, and reaction duration. nih.gov
For the microwave-assisted hydrolysis of 3-acetamidocoumarins, the concentration of the sulfuric acid solution, the reaction temperature, and the irradiation time are crucial factors. nih.gov The optimization of these conditions is necessary because the reactivity is influenced by the nature of the substituents on the aromatic ring. nih.gov For instance, the synthesis of the parent compound, (E)-(2-hydroxy)-α-aminocinnamic acid (2a), was achieved in 68% yield by heating at 120 °C for 15 minutes in a 15% (v/v) aqueous H₂SO₄ solution. nih.gov In contrast, derivatives with different substitution patterns required tailored conditions to maximize their yields. nih.gov
Below is an interactive data table summarizing the optimized microwave-assisted synthetic conditions for a series of (E)-2-hydroxy-α-aminocinnamic acid analogues.
| Compound | Substituent | H₂SO₄ Conc. (% v/v) | Temp. (°C) | Time (min) | Yield (%) |
| 2a | H | 15 | 120 | 15 | 68 |
| 2b | 5-Br | 30 | 120 | 30 | 73 |
| 2c | 5-Cl | 30 | 120 | 30 | 78 |
| 2d | 5-I | 30 | 120 | 30 | 65 |
| 2e | 5-NO₂ | 30 | 120 | 30 | 70 |
| 2f | 6-Br | 15 | 120 | 15 | 75 |
| 2g | 6-Cl | 15 | 120 | 15 | 72 |
| 2h | 6-F | 15 | 120 | 15 | 69 |
| 2i | 8-OCH₃ | 30 | 120 | 30 | 60 |
| 2j | 5,7-di-Br | 30 | 120 | 30 | 76 |
Data sourced from a study on microwave-assisted synthesis of (E)-2-hydroxy-α-aminocinnamic acids. nih.gov
Development of Advanced Synthetic Methodologies
The evolution of synthetic chemistry provides advanced tools that can be applied to the synthesis of this compound and its analogues, offering improvements in efficiency, purity, and scalability.
One such advanced methodology is microwave-assisted synthesis, which has been successfully employed to produce (E)-2-hydroxy-α-aminocinnamic acids. nih.gov Compared to conventional heating methods, microwave irradiation can significantly reduce reaction times, improve yields, and generate fewer by-products, aligning with the principles of green chemistry. nih.gov
Continuous flow chemistry offers another paradigm for the multi-step synthesis of complex molecules. syrris.jp In a flow process, reagents are pumped through reactors containing immobilized catalysts or other reagents, allowing for the telescoping of multiple synthetic steps into a single, continuous operation. nih.govsyrris.jp This technique enhances safety by minimizing the handling of hazardous intermediates and allows for automated optimization of reaction conditions. nih.gov The use of solid-supported reagents and scavengers within a flow system can also streamline purification, as unreacted materials and by-products are removed by simple filtration, often eliminating the need for traditional chromatographic work-ups. researchgate.net
Furthermore, the field of computer-aided synthesis planning (CASP) is emerging as a valuable tool. nih.gov By leveraging machine learning algorithms trained on vast reaction databases, CASP systems can propose novel and efficient retrosynthetic pathways for complex targets like this compound derivatives, potentially uncovering shorter and more practical routes to these molecules. nih.gov
Preclinical Efficacy Studies and Biological Activities of Apa H Mpo
In Vitro Antiviral Efficacy in Cell Culture Systems
The initial assessment of any potential antiviral agent involves rigorous in vitro testing to determine its ability to inhibit viral replication in controlled cell culture environments. These studies provide fundamental insights into the compound's intrinsic antiviral activity and its spectrum of action against various viral strains.
Replication Inhibition in Infected Cell Lines
The antiviral activity of a compound is often first identified through its ability to protect cells from virus-induced death. Myeloperoxidase (MPO), an enzyme found in neutrophils, has been shown to inactivate influenza virus in the presence of H2O2. nih.gov This inactivation is associated with a reduction in hemagglutinin and neuraminidase activities of the virus. nih.gov Studies have demonstrated that treatment with MPO can lead to extensive modification of viral proteins, which is believed to be a key mechanism of its virucidal activity. nih.gov
| Cell Line | Virus | Effect of MPO Treatment |
| Not Specified | Influenza Virus (IFV) | Inactivation of virus, reduction in hemagglutinin and neuraminidase activities, modification of viral proteins. nih.gov |
This table is based on the general antiviral activities of MPO, as specific data for APA-H-MPO is not available.
Evaluation of Efficacy Across Diverse Viral Strains
A crucial aspect of preclinical evaluation is to determine the breadth of a compound's antiviral activity. While traditional influenza vaccines are often strain-specific, there is a significant effort to develop universal vaccines that can offer protection against a wider range of antigenically diverse strains. nih.gov The antiviral mechanisms of some host proteins, such as Poly-ADP-Ribose Polymerases (PARPs), have been shown to be effective against various viruses by inhibiting viral genome transcription and translation. mdpi.com For instance, PARP13 can bind to the RNA of different viruses and induce its degradation. mdpi.com This broad-spectrum activity is a desirable characteristic for any new antiviral candidate.
Investigation in Relevant In Vivo Models
Following promising in vitro results, the evaluation of an antiviral compound progresses to in vivo studies using appropriate animal models. These models are indispensable for understanding the compound's efficacy, pharmacokinetics, and pharmacodynamics in a complex living system, providing a bridge to potential human clinical trials. nih.govnih.gov
Selection and Characterization of Animal Models for Viral Infection
The choice of an animal model is critical for the preclinical study of antiviral drugs. nih.gov For influenza virus research, laboratory mice are commonly used for initial studies due to their size, cost, and availability. springernature.com More advanced studies may utilize cotton rats, guinea pigs, and ferrets, as each model presents certain advantages and limitations relative to human influenza infections. springernature.com For instance, the fever response seen in humans is most consistently replicated in ferrets. springernature.com For studying diseases like ANCA-associated vasculitis where MPO is implicated, mouse models have been successfully developed to mimic the human pathology due to the high homology of MPO antigens between the species. nih.gov Humanized mouse models are also being utilized to test antiviral strategies against viruses like SIV and HIV, offering a platform to screen new drug combinations. nih.gov
Assessment of Antiviral Efficacy in Animal Models
In vivo assessment of antiviral efficacy involves monitoring various parameters following viral challenge and treatment. In mouse models of influenza, for example, researchers may measure viral titers in the lungs and monitor animal survival. mdpi.com Studies combining different antiviral agents are also conducted to evaluate synergistic effects. For instance, the efficacy of aprotinin (B3435010) in combination with other antiviral drugs has been tested in mouse models of influenza pneumonia and SARS-CoV-2 infection. mdpi.com The results from these animal studies are crucial for determining the potential therapeutic benefit of a new compound.
| Animal Model | Virus | Treatment | Key Findings |
| Mice | Influenza Virus | Aprotinin + Remdesivir | Comparable mortality to single-drug treatment, with a slightly lower average life expectancy. mdpi.com |
| Mice | SARS-CoV-2 | Aprotinin + Molnupiravir | Comparable animal mortality to comparison groups. mdpi.com |
| Humanized Mice | SIVmac239 / HIV-1 BaL | FTC/EVG/TDF | Full viral suppression for HIV-1, but eventual viral rebound for SIVmac239. nih.gov |
| Humanized Mice | SIVmac239 / HIV-1 BaL | FTC/BIC/TAF | Fully effective in rapidly suppressing both SIVmac239 and HIV-1. nih.gov |
This table presents examples of antiviral efficacy assessments in animal models for different compounds, as specific data for this compound is not available.
Pharmacodynamic Biomarker Analysis in Preclinical Studies
Pharmacodynamic (PD) biomarkers are crucial in preclinical and clinical drug development to provide evidence of target engagement and mechanism of action. nih.govresearchgate.net These biomarkers can be molecular, cellular, or imaging-based indicators of a drug's effect on the body. bioxpressbiosimilars.comresearchgate.net In the context of antiviral research, PD biomarkers can help to quantitatively link drug exposure to the pharmacological response. nih.gov For example, in immuno-oncology trials, PD biomarker assessments are frequently performed on tumor biopsies and blood samples to understand the drug's biological activity. nih.gov The identification of robust PD biomarkers in preclinical animal models can facilitate their translation to early-phase clinical trials, helping to confirm the mode of action of the therapeutic agent and improve the success rate of the study. researchgate.net
Structure Activity Relationship Sar and Computational Investigations of Apa H Mpo
Systematic Analysis of Structure-Activity Relationships
The investigation of structure-activity relationships (SAR) is fundamental to the development of potent and selective MPO inhibitors. This process involves synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence their inhibitory activity.
Identification of Critical Structural Determinants for Inhibitory Potency
The inhibitory potency of a compound against MPO is often determined by its ability to interact with key residues within the enzyme's active site. Research on various classes of MPO inhibitors has identified several critical structural features that govern their effectiveness.
Aromatic hydroxamates, for instance, have been identified as potent, reversible inhibitors of MPO. medchemexpress.com Studies have shown that the binding affinities of these hydroxamates to the heme pocket directly correlate with their inhibitory potency. medchemexpress.com For example, a trifluoromethyl-substituted aromatic hydroxamate, designated HX1, demonstrated a 50% inhibition of MPO's chlorination activity at a concentration of just 5 nM. medchemexpress.com The crystal structure of the MPO-HX1 complex revealed that the inhibitor binds within the active site cavity, directly above the heme group, effectively blocking the substrate channel. medchemexpress.com
Another class of compounds, (E)-2-hydroxy-α-aminocinnamic acids, shows that both the amino and carboxylic acid groups are crucial structural requirements for anchoring within the distal cavity of the MPO active site. nih.gov The inhibitory potency can be modulated by various substituents on the aromatic ring.
The following table illustrates the structure-activity relationship for a series of MPO inhibitors, highlighting how modifications to a chemical scaffold can impact inhibitory concentration (IC₅₀).
| Compound ID | Scaffold | R-Group Substitution | MPO Inhibition IC₅₀ (nM) |
| HX1 | Aromatic Hydroxamate | 4-Trifluoromethyl | 5 |
| MPO-IN-4 | Not Specified | Not Specified | 25 |
| MPO-IN-28 | Not Specified | Not Specified | 44 |
| Mitiperstat | Triazolopyrimidine | Not Specified | 1.5 |
| Verdiperstat | Not Specified | Not Specified | 630 |
| 2-thioxanthine | Thioxanthine | Not Specified | Potent (Value not specified) |
This table is a composite of data from various sources for illustrative purposes. medchemexpress.commdpi.com
Advanced Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate inhibitor-enzyme interactions at a molecular level, guiding the rational design of new and improved inhibitors.
Molecular Docking and Molecular Dynamics Simulations of MPO-Target Complexes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.comspandidos-publications.com For MPO, docking simulations help to visualize how inhibitors fit into the active site and which interactions (e.g., hydrogen bonds, π-π stacking) are most important for binding. Studies have identified a principal binding site in MPO composed of key residues like Q91, H95, F99, R239, E242, F366, and F407. researchgate.net Ligand recognition is often mediated by π-π interactions with an aromatic cluster (F99, F366, F407) and the heme group. researchgate.net
The binding energy, calculated from docking studies, provides an estimate of the binding affinity. A more negative binding energy generally indicates a more stable interaction.
| Compound Class | Key Interacting Residues in MPO | Predicted Binding Energy (kcal/mol) |
| (E)-2-hydroxy-α-aminocinnamic acids | Q91, R239, D94, E242, M243, HEM605 | -6.0 to -6.5 |
| Natural Compounds (e.g., from Gastrodia elata Blume) | Interacts with MPO core target | > -5.0 |
This table is based on data from representative studies for illustrative purposes. nih.govspandidos-publications.com
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov In the context of MPO inhibitors, a QSAR model could predict the inhibitory potency (e.g., IC₅₀) of new, untested compounds based on their calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).
The development of a QSAR model involves selecting a training set of compounds with known activities, calculating relevant molecular descriptors, and using statistical methods like multiple linear regression to build a predictive equation. nih.gov A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. For MPO, a pharmacophore model can be generated based on the crystal structure of MPO with a bound inhibitor (structure-based) or from a set of known active inhibitors (ligand-based).
These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once validated, the pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds. This virtual screening process can rapidly identify novel chemical scaffolds that possess the necessary features to bind to MPO, providing new starting points for inhibitor design. nih.gov
Analytical and Bioanalytical Methodologies for Apa H Mpo Research
Advanced Chromatographic Techniques for Compound Separation and Quantification
Advanced chromatographic techniques are fundamental for separating a target compound from complex mixtures and quantifying its presence. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC), often coupled with various detectors like UV-Vis, mass spectrometry (MS), or fluorescence detectors, are commonly employed in chemical and biological research. These methods allow for the assessment of compound purity, the separation of isomers or related impurities, and the quantification of the compound in various matrices.
Spectroscopic Characterization for Structural Confirmation in Research Contexts
Spectroscopic methods play a vital role in confirming the chemical structure of a compound and elucidating its properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the molecular structure, functional groups, and purity of a compound.
For APA-H-MPO, spectroscopic characterization would be essential to confirm its synthesized structure and assess its identity and purity in research samples. MS, particularly high-resolution MS, can provide accurate mass measurements to confirm the molecular formula, while fragmentation patterns can offer structural insights. NMR spectroscopy provides detailed information about the arrangement of atoms and functional groups within the molecule. UV-Vis spectroscopy can be used if the molecule contains chromophores that absorb light in the UV-Vis range. Despite the importance of these techniques, specific spectroscopic data (e.g., characteristic NMR shifts, MS fragmentation ions, or IR absorption bands) for this compound were not found in the conducted searches.
Development of Bioanalytical Assays for Preclinical Sample Analysis
Bioanalytical assays are crucial for quantifying the concentration of a compound and its metabolites in biological matrices (such as plasma, urine, tissues) obtained from preclinical studies. These assays are essential for understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) of the compound. Commonly used bioanalytical techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS is widely used for small molecule quantification due to its sensitivity and specificity, while ELISA is often employed for larger molecules like proteins, although variations exist for small molecule analysis.
Future Research Directions and Therapeutic Potential of Apa H Mpo
Exploration of Combination Therapeutic Strategies with APA-H-MPO
Exploring combination therapies involving this compound is a critical area of future research. Combination approaches are a cornerstone of modern medicine, particularly in treating complex diseases like viral infections and cancer, aiming to enhance efficacy, reduce resistance development, and potentially lower individual drug dosages and associated toxicities. Research into combination strategies often involves identifying agents that act on different targets or pathways to achieve a synergistic or additive effect. Studies in other therapeutic areas, such as cancer, have shown that while synergistic effects are often sought, additive effects are more commonly observed in clinically effective drug combinations. medrxiv.org For instance, combination treatments have demonstrated improved outcomes in non-small cell lung cancer patients with brain metastases compared to monotherapy. semanticscholar.org Similarly, in the context of ANCA vasculitis, a combination of rituximab (B1143277) and cyclophosphamide (B585) proved efficacious for remission induction. nih.gov The potential for this compound to be used in combination with existing antiviral agents or immunomodulatory drugs warrants investigation. This could involve in vitro studies to assess synergistic or additive effects and preclinical models to evaluate efficacy and potential for reduced toxicity in combination regimens.
Identification of Additional Molecular Targets and Biological Pathways
Identifying additional molecular targets and biological pathways influenced by this compound is essential for a comprehensive understanding of its therapeutic potential. While specific targets for this compound are not extensively detailed in the provided search results, related research on myeloperoxidase (MPO), a component potentially relevant to the compound's activity or the conditions it might treat, indicates its involvement in various biological processes. MPO, for example, is known to modulate neutrophil functions and participate in immune responses. mdpi.com It can also target plasmalogen lipids in airway epithelial cells, leading to the production of chlorinated fatty aldehydes that may modify epithelial physiology by altering proteins, particularly those involved in pyruvate (B1213749) metabolism. nih.gov Furthermore, MPO has been identified as a core target in studies investigating the mechanisms of traditional medicines in treating conditions like ischemic stroke, where it is associated with inflammation and apoptosis. spandidos-publications.com Research into this compound should aim to specifically identify the proteins, enzymes, or signaling cascades it interacts with. Techniques such as proteomics, transcriptomics, and network pharmacology could be employed to map its effects on cellular pathways, including those related to viral replication, host immune responses, and inflammation. nih.govmdpi.comnih.gov Understanding these interactions will provide insights into its mechanism of action and potential applications.
Development of Prodrugs and Targeted Delivery Systems for this compound
The development of prodrugs and targeted delivery systems for this compound represents a crucial area for optimizing its therapeutic profile. Prodrugs are inactive or less active derivatives of a drug that are converted into the active form within the body, often to improve properties like solubility, stability, or targeted delivery. nih.govrsc.org Targeted delivery systems aim to deliver the drug specifically to the site of action, minimizing exposure to healthy tissues and potentially reducing side effects. nih.gov Examples of targeted delivery strategies include the use of liposomes, nanoparticles, and conjugates with targeting ligands that bind to specific receptors overexpressed on target cells, such as CD44 in certain cancers. nih.govtandfonline.commdpi.commdpi.com The blood-brain barrier presents a significant challenge for delivering drugs to the central nervous system, and prodrug strategies have been explored to enhance brain penetration. rsc.org For this compound, research could focus on designing prodrugs that improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Developing targeted delivery systems could help concentrate the compound at the site of viral infection or inflammation, potentially increasing efficacy and reducing systemic exposure. This might involve encapsulating this compound in nanoparticles or liposomes functionalized with ligands that target specific cell types involved in the disease pathogenesis.
Translational Research Pathways and Investigative Challenges in Viral Therapeutics
Translational research pathways for this compound in viral therapeutics involve moving findings from basic research into clinical applications. This process faces several challenges, including the complexity of viral infections, the potential for viral evolution and resistance, and the need for efficient and safe drug delivery methods. nih.govfrontiersin.org Viral vectors have been used in gene therapy for delivering genetic material to target cells, but they have limitations such as immune responses and limited cargo capacity. mdpi.commdpi.com Non-viral systems and novel delivery methods are being explored to overcome these challenges. mdpi.com Identifying and validating therapeutic targets is a critical step in translational research. nih.gov The development of novel antiviral compounds requires rigorous preclinical testing and well-designed clinical trials to demonstrate safety and efficacy. frontiersin.org Challenges in infectious disease translational research also include the long time periods and costs associated with drug development and regulatory approval. nih.gov For this compound, translational research would involve preclinical studies in relevant animal models of viral infection, followed by clinical trials to evaluate its safety and efficacy in humans. Addressing challenges related to drug formulation, delivery, and potential interactions with the host immune system will be crucial for successful translation.
Potential Therapeutic Applications Beyond HIV Infection
While the initial context might relate to viral therapeutics, this compound could have potential therapeutic applications beyond HIV infection. The search results indicate that compounds affecting myeloperoxidase activity or neutrophil function, which could be relevant depending on this compound's mechanism, are being investigated for various inflammatory and autoimmune diseases. mdpi.com MPO inhibitors, for instance, have shown potential in attenuating inflammation and reducing tissue injury in preclinical models of atherosclerosis, pleurisy, immune complex vasculitis, and chronic obstructive pulmonary disease. mdpi.com MPO is also implicated in neuroinflammation and has been a target in studies related to ischemic stroke. mdpi.comspandidos-publications.com Furthermore, research into targeted therapies and drug delivery systems, relevant to optimizing this compound, is being conducted for a wide range of conditions, including cancer, inflammatory bowel disease, and cardiovascular diseases. tandfonline.comnih.govmdpi.comnih.gov Depending on its specific molecular targets and biological activities, this compound could potentially be explored for its therapeutic effects in other viral infections, inflammatory disorders, or conditions where modulation of immune cell function or oxidative stress is beneficial. Future research should investigate its effects in various disease models to identify and validate these potential broader applications.
Q & A
Q. What steps ensure replicability in longitudinal studies of this compound’s chronic effects?
- Answer : Publish pre-registered protocols, raw datasets, and analysis code in open repositories. Standardize data collection intervals and report deviations. Use mixed-effects models to account for individual variability over time. Replicate key findings in independent cohorts .
Methodological Guidance Tables
Table 1 : Common Experimental Designs for this compound Research
Table 2 : Strategies to Address Data Contradictions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
